Cyclopamine

Description

This compound has been reported in Veratrum dahuricum, Veratrum grandiflorum, and Veratrum californicum with data available.

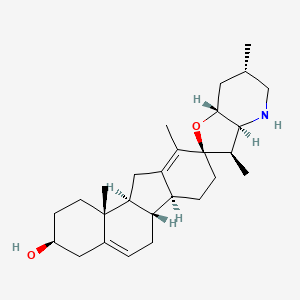

This compound is a naturally occurring chemical that belongs to the group of steroidal jerveratrum alkaloids. It is a teratogen isolated from the corn lily (Veratrum californicum) that causes usually fatal birth defects. It can prevent the fetal brain from dividing into two lobes (holoprosencephaly) and cause the development of a single eye (cyclopia). It does so by inhibiting the hedgehog signaling pathway (Hh). This compound is useful in studying the role of Hh in normal development, and as a potential treatment for certain cancers in which Hh is overexpressed.

teratogen from Veratrum californicum; structure

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFUMOKHFSJGL-LAFRSMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043709 | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-51-8 | |

| Record name | Cyclopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

cyclopamine discovery from Veratrum californicum

An In-depth Technical Guide to the Discovery of Cyclopamine from Veratrum californicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a steroidal alkaloid derived from the plant Veratrum californicum. The narrative traces the historical context of "monkey-faced lamb disease" in the 1950s to the pioneering research that identified this compound as the causative teratogen.[1][2][3] This guide details the mechanism of action of this compound as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the progression of certain cancers.[4][5] Included are summaries of quantitative data, detailed experimental protocols for extraction and bioactivity assessment, and visualizations of the relevant biological and experimental pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, developmental biology, and oncology.

Historical Background and Discovery

In the mid-20th century, sheep ranchers in Idaho observed alarming outbreaks of congenital malformations in their flocks, most notably cyclopia, a condition where the offspring is born with a single, central eye.[1][6] This condition, along with other craniofacial deformities, was colloquially termed "monkey-faced lamb disease".[2] The economic impact and the perplexing nature of these birth defects prompted an investigation by the U.S. Department of Agriculture (USDA).

Through meticulous observation and controlled feeding studies, researchers led by Richard F. Keeler at the USDA's Poisonous Plant Research Laboratory linked the teratogenic effects to the maternal ingestion of the wild corn lily, Veratrum californicum, during a critical period of gestation.[3][6] This led to a focused effort to isolate and identify the active teratogenic compound from the plant.

In the late 1960s, Keeler and his team successfully isolated and characterized the steroidal alkaloid responsible for the observed birth defects and named it this compound in reference to the cyclopic malformations it induced.[6][7] Initially identified as 11-deoxojervine, this compound's discovery was a landmark achievement in toxicology and teratology, providing a direct link between a natural product and a specific, severe congenital malformation.[2][6]

Chemical Properties and Isolation

This compound (C₂₇H₄₁NO₂) is a jerveratrum-type steroidal alkaloid characterized by a modified C-nor-D-homo-steroid skeleton. Its structure is closely related to other alkaloids found in Veratrum species, such as jervine (B191634) and cycloposine (B194089) (3-O-glucosyl-cyclopamine).

Quantitative Data on this compound Extraction

The yield of this compound from Veratrum californicum varies depending on the extraction method and the plant material (roots and rhizomes being the most concentrated source). Several methods have been developed and optimized for its isolation.

| Extraction Method | Solvent System | Yield of this compound (mg/g of dried plant material) | Reference |

| Benzene (B151609) Soak (Room Temp) | Benzene | ~0.32 | [8] |

| Benzene Soxhlet Extraction | Benzene | 2.34 | [8] |

| Ethanol (B145695) Soak | Ethanol | 8.03 | [9][10] |

| Alkaline Ethanol Soxhlet | Ethanol (alkaline) | Not specified, but good bioactivity | [9][10] |

| Microwave-Assisted Extraction | Ethanol | Not specified, but lower yield than ethanol soak | [9][10] |

| Supercritical Fluid Extraction | Supercritical CO₂ | Lower yield and bioactivity | [9][10] |

Experimental Protocol: Optimized this compound Isolation

The following protocol is a generalized procedure based on efficient extraction methods reported in the literature.[3][8]

Materials:

-

Dried and ground roots and rhizomes of Veratrum californicum

-

Benzene

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., benzene/methanol (B129727) mixture)

-

Rotary evaporator

-

Soxhlet extraction apparatus

Procedure:

-

Extraction:

-

Pack the dried, ground plant material into a large cellulose (B213188) or cloth extraction thimble.

-

Place the thimble in a Soxhlet extractor.

-

Extract the plant material with refluxing benzene for approximately 10-12 cycles.

-

-

Concentration:

-

Dry the benzene extract over anhydrous sodium sulfate.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of the chromatography solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity (e.g., increasing methanol concentration in benzene).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the this compound-containing fractions and concentrate under reduced pressure.

-

-

Crystallization:

-

Recrystallize the purified this compound from a suitable solvent system (e.g., acetone/water or methanol/water) to obtain pure this compound crystals.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]

- 6. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three new alkaloids from Veratrum grandiflorum Loes with inhibition activities on Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, purification, and full NMR assignments of this compound from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Delving into the Core: A Technical Guide to the Mechanism of Action of Cyclopamine on Smoothened

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation has been implicated in a variety of malignancies, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. A key player in this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO). Under normal conditions, the transmembrane protein Patched (PTCH) inhibits SMO. However, upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that culminate in the activation of Gli family transcription factors. The steroidal alkaloid cyclopamine, originally identified as a teratogen from the corn lily Veratrum californicum, has emerged as a pivotal tool in understanding and targeting the Hh pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound on Smoothened, complete with quantitative data, detailed experimental protocols, and visual representations of the core processes.

Mechanism of Action: Direct Antagonism of Smoothened

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct binding to the Smoothened receptor.[1] This interaction is non-competitive with the natural Hh ligands, as this compound acts downstream of the ligand-PTCH interaction.

Key aspects of this compound's mechanism of action include:

-

Direct Binding: Using photoaffinity and fluorescent derivatives, it has been demonstrated that this compound directly binds to the heptahelical bundle of the Smoothened protein.[1][2] This binding is specific, as it is not observed with the inactive enantiomer of this compound or in cells lacking SMO expression.

-

Conformational Lock: The binding of this compound to SMO is thought to induce a conformational change that locks the receptor in an inactive state.[1] This prevents the downstream signaling events that would normally lead to the activation of Gli transcription factors.

-

Inhibition of Downstream Signaling: By inhibiting SMO, this compound effectively blocks the entire Hh signaling cascade. This leads to a reduction in the transcription of Hh target genes, such as GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.[3]

Recent studies have revealed a more nuanced interaction, suggesting that this compound can act as an agonist when binding to the Cysteine-Rich Domain (CRD) of SMO and as an antagonist when binding to the Transmembrane Domain (TMD).[4] However, its primary and most well-characterized role in inhibiting the canonical Hh pathway is through its antagonistic binding to the TMD.

Quantitative Data Summary

The potency of this compound and its derivatives, as well as other modulators of the Hedgehog pathway, has been quantified through various in vitro assays. The following tables summarize key inhibitory and binding constants.

| Compound | Assay Type | Cell Line/System | IC50 | Reference |

| This compound | Gli-Luciferase Reporter Assay | Shh-LIGHT2 | ~300 nM | [2] |

| Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 484 ± 122 nM | [3] | |

| Hedgehog Pathway Inhibition | TM3Hh12 cells | 46 nM | [5] | |

| GCP Proliferation Assay | Mouse Cerebellar Granule Precursors | 414 ± 73 nM | [3] | |

| KAAD-cyclopamine | Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 20 nM | [2] |

| Purmorphamine-induced Pathway Activation | Shh-LIGHT2 | 3 nM (with 1 µM purmorphamine) | [6] | |

| Purmorphamine-induced Pathway Activation | Shh-LIGHT2 | 100 nM (with 10 µM purmorphamine) | [6] | |

| BODIPY-cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 | 150 nM | [2] |

| Vismodegib (GDC-0449) | Hedgehog Pathway Inhibition | - | 3 nM | [7] |

| Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 1.5 ± 0.2 nM | [3] | |

| GCP Proliferation Assay | Mouse Cerebellar Granule Precursors | 16.4 ± 2.5 nM | [3] | |

| HhAntag | Hedgehog Pathway Inhibition | - | ~30 nM | [8] |

| Compound | Assay Type | System | Kd / Ki | Reference |

| KAAD-cyclopamine | BODIPY-cyclopamine Competition | Smo-expressing COS-1 cells | 23 nM | [4] |

| SAG (Smoothened Agonist) | BODIPY-cyclopamine Competition | Smo-expressing Cos-1 cells | 59 nM | [1][9] |

| SANT-1 | BODIPY-cyclopamine Competition | Smo-expressing cells | 1.2 nM | [10] |

| Compound | Assay Type | Cell Line/System | EC50 | Reference |

| SAG (Smoothened Agonist) | Luciferase Reporter Assay | Shh-LIGHT2 cells | 3 nM | [9][11] |

| Gli1 Expression Induction | Shh-Light II cells | 61.8 nM | ||

| IPI-926 | Gli-Luciferase Reporter Assay | NIH-3T3 cells | 9 nM | [12] |

| Gli-Luciferase Reporter Assay | HEPM cells | 2 nM | [12] | |

| Alkaline Phosphatase Production | C3H10T1/2 cells | 12 nM | [12] | |

| BODIPY-cyclopamine Competition | Smo-expressing C3H10T1/2 cells | 1 nM | [12] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The Hedgehog signaling pathway in its 'Off' and 'On' states, and the point of inhibition by this compound.

Caption: Workflow for a Gli-dependent luciferase reporter assay to measure Hedgehog pathway inhibition.

Caption: General workflow for a competitive binding assay to determine the affinity of this compound for Smoothened.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on Smoothened.

Gli-Dependent Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway and assessing the inhibitory potential of compounds like this compound.

Materials:

-

Hedgehog-responsive cell line (e.g., Shh-LIGHT2, which are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Low-serum medium (e.g., DMEM with 0.5% FBS).

-

Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG).

-

This compound stock solution (in ethanol (B145695) or DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Dual-luciferase reporter assay system (e.g., Promega).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

-

Serum Starvation: Once confluent, replace the growth medium with low-serum medium and incubate for 24 hours. This step is crucial to reduce basal pathway activity.

-

Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.

-

Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG at a final concentration that gives a robust signal) to all wells except the negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding passive lysis buffer from the dual-luciferase assay kit to each well.

-

Luciferase Measurement: Following the manufacturer's instructions for the dual-luciferase assay system, measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Smoothened Binding Assay (Fluorescent Ligand)

This assay directly measures the binding of this compound to Smoothened by competing with a fluorescently labeled ligand.

Materials:

-

Cells overexpressing Smoothened (e.g., HEK293T cells transiently transfected with a SMO expression vector).

-

Fluorescently labeled this compound derivative (e.g., BODIPY-cyclopamine).

-

Unlabeled this compound.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

96-well black, clear-bottom plates.

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Cell Preparation: Transfect HEK293T cells with a SMO expression vector. After 24-48 hours, harvest the cells.

-

Incubation: In a 96-well plate, incubate the SMO-expressing cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of unlabeled this compound in assay buffer.

-

Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Washing: Wash the cells multiple times with ice-cold assay buffer to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader or by analyzing the cells on a flow cytometer.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the unlabeled this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (MTT or CCK-8)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells that are dependent on Hedgehog signaling.

Materials:

-

Hedgehog-dependent cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines).

-

Complete growth medium.

-

This compound stock solution.

-

96-well tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound's direct interaction with and inhibition of the Smoothened receptor has been a cornerstone in the study of the Hedgehog signaling pathway. Its mechanism of action, now well-characterized through a variety of in vitro and in vivo studies, has not only illuminated the fundamental biology of Hh signaling but has also paved the way for the development of a new class of targeted cancer therapeutics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this critical pathway and develop novel inhibitors with improved therapeutic profiles. The continued exploration of the intricate relationship between small molecules and Smoothened holds significant promise for advancing our understanding of developmental biology and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. stemcell.com [stemcell.com]

- 10. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAG (Smoothened Agonist) | Smo receptor agonist | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

Cyclopamine: A Technical Guide to a Seminal Sonic Hedgehog Pathway Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopamine, a naturally occurring steroidal alkaloid, stands as a foundational tool in the study of the Sonic Hedgehog (SHH) signaling pathway.[1][2] Originally identified as a potent teratogen responsible for cyclopia in lambs, its specific mechanism of action—the direct inhibition of the Smoothened (SMO) receptor—has illuminated the critical roles of SHH signaling in both embryonic development and oncology.[2][3][4] This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, quantitative potency, key experimental protocols for its study, and its applications and limitations in research and drug development.

Introduction to this compound and the Sonic Hedgehog Pathway

The Sonic Hedgehog (SHH) signaling pathway is a cornerstone of embryonic development, orchestrating cell differentiation, proliferation, and tissue patterning.[5][6] In adult organisms, the pathway is largely quiescent but plays roles in tissue maintenance and repair.[5] Aberrant reactivation of this pathway is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and rhabdomyosarcoma.[7][8]

This compound (11-deoxojervine) is a steroidal alkaloid isolated from the corn lily, Veratrum californicum.[1][2][8] Its discovery stemmed from investigations in the 1950s into outbreaks of cyclopic lambs, which were traced to maternal ingestion of the plant during a critical gestational period.[1][3] Later research revealed that this compound's teratogenic effects were due to its potent and specific inhibition of the SHH signaling pathway.[3][7] This discovery provided researchers with the first specific small-molecule inhibitor for the pathway, validating the central transducer, Smoothened (SMO), as a druggable target and paving the way for the development of modern cancer therapeutics.[3][7]

Chemical Properties:

-

Classification: Jerveratrum steroidal alkaloid[2]

-

Structure: A complex hexacyclic structure featuring a C-nor-D-homo steroid backbone with fused furanopiperidine rings.[1][9]

Mechanism of Action: Direct Inhibition of Smoothened

The canonical SHH pathway is initiated when a Hedgehog (Hh) ligand, such as Sonic Hedgehog (Shh), binds to its 12-pass transmembrane receptor, Patched (PTCH).[6][10]

-

Pathway "Off" State: In the absence of an Hh ligand, PTCH tonically inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[5][6][10] This inhibition prevents downstream signaling.

-

Pathway "On" State: Upon Hh binding, the inhibitory action of PTCH on SMO is relieved.[5][10] SMO then translocates to the primary cilium and initiates an intracellular signaling cascade that leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[6][11] Activated GLI proteins move to the nucleus to regulate the expression of Hh target genes.[6][10]

This compound exerts its antagonistic effect through the direct binding to the heptahelical bundle of the SMO protein .[7] This interaction induces a conformational change in SMO, effectively locking it in an inactive state that mimics the conformation imposed by PTCH.[7] This action blocks all downstream signaling events, regardless of the presence of the Hh ligand. While some studies suggest this compound may have a dual, context-dependent role, acting as an agonist when binding to the Cysteine-Rich Domain (CRD) and an antagonist at the Transmembrane Domain (TMD), its universally recognized function is the potent inhibition of SMO activity.[12][13]

Figure 1: Sonic Hedgehog signaling pathway and this compound's mechanism of action.

Data Presentation: In Vitro Potency of this compound

The inhibitory activity of this compound on the SHH pathway has been quantified in numerous cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

| Assay Type | Cell Line | Parameter Measured | IC₅₀ Value | Reference |

| Hh Cell Assay | Shh-LIGHT2 (NIH/3T3) | Gli-dependent Luciferase Activity | 46 nM | [11] |

| Hh Signaling Inhibition | Mouse Cultured Cells (Shh-LIGHT2) | Gli-dependent Luciferase Activity | 300 nM | [7][14] |

| Hh Signaling Inhibition | Mouse Cultured Cells (Shh-LIGHT2) | Gli-dependent Luciferase Activity | 150 nM (for photoaffinity derivative) | [7] |

| Hh Signaling Inhibition | Mouse Cultured Cells (Shh-LIGHT2) | Gli-dependent Luciferase Activity | 150 nM (for BODIPY derivative) | [7] |

| Growth Inhibition | Human Breast Cancer Cells | Cell Proliferation | 10-20 µM | [14] |

| Growth Inhibition | Thyroid Cancer Cells | Cell Proliferation | 4.64 - 11.77 µM | [15] |

| Dysmorphogenesis | Mouse Whole-Embryo Culture | Embryonic Malformation | ~2.0 µM | [16][17] |

Note: IC₅₀ values can vary depending on the specific cell line, assay conditions, and the agonist used to stimulate the pathway.

Experimental Protocols

Standardized protocols are essential for accurately assessing the activity of SHH pathway modulators like this compound.

Gli-Responsive Luciferase Reporter Assay

This is the gold-standard cell-based assay for quantifying SHH pathway activity at the transcriptional level.[6][10]

-

Objective: To measure the inhibition of SHH pathway-mediated transcription by this compound.

-

Materials:

-

Cell Line: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells).[6][18]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]

-

Assay Medium: DMEM with low serum (e.g., 0.5% FBS).[18]

-

Pathway Agonist: Sonic Hedgehog conditioned medium or a small-molecule SMO agonist like SAG (at a predetermined EC₈₀ concentration).[18]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., Ethanol or DMSO).

-

Assay Plates: 96-well white, clear-bottom tissue culture plates.

-

Reagents: Dual-Luciferase® Reporter Assay System.

-

Equipment: Luminometer.

-

-

Methodology:

-

Cell Seeding: Plate Shh-LIGHT2 cells into 96-well plates at a density that achieves ~80-90% confluency at the time of the assay. Incubate overnight (37°C, 5% CO₂).[18]

-

Compound Addition: The next day, replace the culture medium with assay medium containing serial dilutions of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Pathway Activation: Add the SHH pathway agonist to all wells except the negative controls.

-

Incubation: Incubate the plates for an additional 24-48 hours to allow for reporter gene expression.[18]

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 2: High-throughput screening workflow for Shh pathway inhibitors.

Quantitative PCR (qPCR) for Gli1 mRNA Expression

This assay provides a direct measure of the transcriptional output of the SHH pathway by quantifying a primary target gene, Gli1.

-

Objective: To determine the effect of this compound on the mRNA expression level of Gli1.

-

Materials:

-

Cell Line: Any cell line responsive to SHH signaling (e.g., NIH/3T3, C3H10T1/2).

-

Reagents: SHH agonist, this compound, RNA extraction kit, reverse transcription kit, qPCR SYBR Green or TaqMan master mix.

-

Primers: Validated primers for Gli1 and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Equipment: qPCR thermal cycler.

-

-

Methodology:

-

Cell Treatment: Culture cells and treat with SHH agonist in the presence of varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using primers for Gli1 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

-

Applications, Limitations, and Legacy

-

Applications in Research: this compound has been an invaluable tool for elucidating the role of SHH signaling in developmental biology and disease.[2] Its use in vitro and in animal models has confirmed the pathway's involvement in the progression of various cancers, including those of the pancreas, prostate, and breast.[5][19]

-

Therapeutic Potential and Limitations: While this compound demonstrated anti-tumor activity in preclinical models, its development as a clinical therapeutic has been hindered by significant limitations.[5][19]

-

Teratogenicity: Its potent teratogenic effects make it unsuitable for use in pregnant women or women of childbearing potential.[1][9][20]

-

Pharmacokinetics: this compound suffers from poor aqueous solubility and can degrade under acidic conditions (such as in the stomach) to form the toxic, but inactive, compound veratramine.[21]

-

Toxicity: Bolus administration in animal models is often limited by toxicity and rapid clearance.[16][17]

-

-

Legacy in Drug Development: Despite its clinical shortcomings, this compound's greatest contribution is its validation of SMO as a therapeutic target. The understanding gained from studying this compound directly led to the rational design and synthesis of a new generation of SMO antagonists with improved drug-like properties.[3] These efforts have culminated in the FDA approval of drugs like vismodegib (B1684315) and sonidegib for the treatment of advanced basal cell carcinoma.

Conclusion

This compound is a seminal molecule in the history of signal transduction research and targeted cancer therapy. From its origins as a mysterious sheep teratogen to its characterization as a specific SMO antagonist, it has provided the fundamental proof-of-concept for inhibiting the Sonic Hedgehog pathway. While its own therapeutic utility is limited, the knowledge derived from its study has been instrumental in the successful development of clinically approved drugs that have significantly improved outcomes for patients with Hh-driven cancers. It remains a critical reference compound and an indispensable tool for researchers investigating the complex biology of the Sonic Hedgehog pathway.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: from cyclops lambs to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: chemical formula, properties, researches, extraction [antropocene.it]

- 9. This compound and related steroidal alkaloid teratogens: their occurrence, structural relationship, and biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding Position Dependent Modulation of Smoothened Activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The Hedgehog inhibitor this compound antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Teratogenic effects of this compound and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chm.bris.ac.uk [chm.bris.ac.uk]

A Structural and Mechanistic Guide to Cyclopamine's Interaction with the Smoothened Receptor

Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making its components prime therapeutic targets. The G protein-coupled receptor (GPCR), Smoothened (SMO), is the central transducer of Hh signaling. Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of this pathway, exerting its effects through direct binding to SMO. This technical guide provides an in-depth exploration of the structural biology governing the this compound-SMO interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular mechanisms involved. It is intended for researchers, scientists, and drug development professionals working on Hh pathway modulation and cancer therapeutics.

The Hedgehog Signaling Pathway

In the absence of a Hedgehog (Hh) ligand, the 12-transmembrane protein Patched (PTCH) constitutively inhibits the activity of the seven-transmembrane (7TM) protein Smoothened (SMO).[1][2][3] This inhibition prevents SMO from translocating to the primary cilium, a key signaling organelle.[4] Consequently, a cytoplasmic complex containing Suppressor of Fused (SUFU) binds to and promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (Gli-R).[1] Gli-R translocates to the nucleus to suppress the transcription of Hh target genes.

Upon binding of an Hh ligand (e.g., Sonic Hedgehog, Shh) to PTCH, the inhibition on SMO is lifted.[2][5] Activated SMO accumulates in the primary cilium, leading to the dissociation of the SUFU-GLI complex and the processing of GLI proteins into their activator forms (Gli-A).[1] Gli-A then enters the nucleus to activate the transcription of target genes that control cell proliferation and differentiation.[1][4]

Structural Basis of this compound-SMO Interaction

This compound inhibits the Hedgehog pathway by binding directly to SMO.[6][7] Structural and biochemical studies have revealed that this compound's primary binding site is within the 7TM bundle of SMO, a long, narrow, hydrophobic cavity accessible from the extracellular side.[4][6][8]

Interestingly, this compound exhibits a dual-functionality depending on its binding location:

-

Antagonist at the Transmembrane Domain (TMD): When bound deep within the 7TM pocket, this compound acts as an antagonist or inverse agonist.[9][10][11] This binding mode locks SMO in an inactive conformation, preventing the downstream signaling cascade that leads to GLI activation.[11] This is the canonical mechanism for its anti-cancer properties.

-

Agonist at the Cysteine-Rich Domain (CRD): this compound can also bind to the extracellular CRD.[9][11][12] This interaction can paradoxically induce an active-like conformation of the 7TM domain, behaving as an agonist.[11][12][13]

The crystal structure of Xenopus laevis SMO revealed two this compound molecules bound: one in the CRD and one in the 7TM domain.[12] This dual occupancy suggests a complex regulatory mechanism. However, its primary inhibitory effect is attributed to its binding within the 7TM domain, which physically obstructs the conformational changes required for SMO activation.[12][14]

Quantitative Binding Data

The affinity of this compound and its derivatives for SMO has been quantified using various biochemical assays. These values are crucial for understanding its potency and for the development of more effective synthetic inhibitors.

| Compound | Assay Type | Value | Cell Line / System | Reference |

| KAAD-cyclopamine | Competition Binding (vs. BODIPY-cyclopamine) | KD = 23 nM | SMO-expressing COS-1 cells | [6] |

| This compound | Gli-Luciferase Reporter | IC50 = 315 nM | NIH-3T3 cells | [15] |

| This compound | Gli-Luciferase Reporter | IC50 = 59 nM | HEPM cells | [15] |

| This compound | Shh-LIGHT2 Reporter | IC50 = 20 nM | Shh-LIGHT2 cells | [6] |

| BODIPY-cyclopamine | Shh-LIGHT2 Reporter | IC50 = 150 nM | Shh-LIGHT2 cells | [6] |

| BODIPY-cyclopamine | Saturation Binding | Kd = 3.5 ± 0.8 nM | SMO-overexpressing HEK293 cells | [16] |

| 3H-cyclopamine | Radioligand Competition (vs. unlabeled this compound) | EC50 = 114 nM | C3H10T1/2 cells overexpressing hSMO | [15] |

KD (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological or biochemical function. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

Determining the structural and functional characteristics of the this compound-SMO interaction involves a range of sophisticated experimental techniques. Below are overviews of two key methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., 3H-cyclopamine) for binding to the SMO receptor.

Detailed Method:

-

Cell Culture and Membrane Preparation:

-

Culture cells engineered to overexpress the human SMO receptor (e.g., HEK293 or C3H10T1/2 cells).

-

Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a series of tubes, combine the cell membrane preparation with a fixed, low concentration of a radiolabeled SMO ligand (e.g., 3H-cyclopamine).

-

Add increasing concentrations of the unlabeled competitor compound (this compound).

-

Include control tubes for determining total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubate the mixture at a defined temperature for a period sufficient to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes with bound ligand are retained on the filter.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[17]

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation.[17]

-

Workflow for GPCR Structure Determination by Crystallography or Cryo-EM

Solving the high-resolution structure of a membrane protein like SMO in complex with a ligand is a multi-step, challenging process.

This process begins with engineering a stable version of the SMO protein, often by introducing mutations or fusing it with stabilizing proteins like BRIL (thermostabilized apocytochrome b562RIL).[12] The engineered protein is then expressed in a suitable system, such as insect cells, and subsequently extracted from the cell membrane using detergents and purified.[12] The purified SMO is incubated with this compound to form a stable complex. For X-ray crystallography, this complex is crystallized, often using specialized methods like the lipidic cubic phase (LCP) which mimics a membrane environment.[12] For cryo-electron microscopy (cryo-EM), the complex is rapidly frozen on a grid.[9][10] Finally, data is collected using either a synchrotron X-ray source or a powerful electron microscope, and computational methods are used to solve and analyze the three-dimensional atomic structure.[9][12]

Conclusion

The study of this compound's interaction with the Smoothened receptor provides a paradigm for understanding the inhibition of a key oncogenic pathway. Structural biology has been instrumental in revealing that this compound binds directly within the 7TM domain of SMO, locking it in an inactive state.[6][18] The discovery of a second binding site in the CRD with potential agonistic effects highlights the complexity of SMO regulation.[11][12] The quantitative data and detailed experimental protocols outlined in this guide serve as a foundational resource for the ongoing development of next-generation SMO inhibitors with improved potency and specificity for the treatment of Hedgehog-dependent cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-EM structure of oxysterol-bound human Smoothened coupled to a heterotrimeric Gi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding Position Dependent Modulation of Smoothened Activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Cyclopamine's Role in Embryonic Development: A Technical Guide

Executive Summary: Cyclopamine, a naturally occurring steroidal alkaloid first identified in the plant Veratrum californicum, is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its discovery was famously linked to outbreaks of cyclopic lambs in the 1950s.[1][3] This teratogenic property has made this compound an invaluable tool for developmental biologists, providing a means to dissect the critical roles of Hh signaling in embryonic patterning. Aberrant Hh signaling is also implicated in various cancers, making this compound a benchmark compound in oncology research.[2][4][5] This guide provides an in-depth examination of this compound's mechanism of action, its profound effects on embryonic development, quantitative data on its activity, and detailed protocols for key experimental applications.

The Hedgehog Signaling Pathway and this compound's Mechanism of Action

The Hedgehog (Hh) signaling pathway is fundamental to the embryonic development of most animals, governing cell differentiation, proliferation, and tissue patterning.[5][6] In vertebrates, the pathway is initiated when a secreted Hh ligand, such as Sonic hedgehog (Shh), binds to its transmembrane receptor, Patched (PTCH).[5][7]

In the absence of an Hh ligand, PTCH actively inhibits the G protein-coupled receptor-like protein, Smoothened (SMO).[7] This repression prevents SMO from transducing a signal, leading to the proteolytic cleavage of Gli transcription factors into their repressor forms. Upon Hh binding, the inhibitory effect of PTCH on SMO is relieved.[5] Activated SMO then initiates a downstream intracellular cascade that prevents Gli cleavage, allowing full-length Gli proteins to translocate to the nucleus and activate the transcription of Hh target genes.[6]

This compound exerts its inhibitory effect by binding directly to the heptahelical bundle of the Smoothened protein.[8][9] This binding event locks SMO in an inactive conformation, mimicking the repressed state induced by PTCH and effectively blocking all downstream signal transduction, regardless of the presence of Hh ligands.[8][10] This specific antagonism of SMO is the molecular basis for both this compound's teratogenic and potential anti-tumor activities.[8][9]

Teratogenic Effects on Embryonic Development

This compound's inhibition of the essential Hh pathway results in severe and predictable developmental abnormalities. The nature and severity of these defects are highly dependent on the dose and the specific timing of exposure during gestation.[11][12]

2.1 Holoprosencephaly and Craniofacial Malformations The most dramatic effect of this compound exposure during early embryonic development is holoprosencephaly (HPE), a condition characterized by the failure of the embryonic forebrain (prosencephalon) to divide into two distinct hemispheres.[12][13] This cerebral malformation is often accompanied by severe craniofacial defects. Since Shh signaling is critical for establishing the ventral midline of the central nervous system and face, its inhibition leads to a collapse of midline structures.[10][11] This can manifest in a spectrum of abnormalities, ranging from a single, central eye (cyclopia) and a proboscis-like structure above the eye, to less severe forms like ocular hypotelorism (abnormally close-set eyes) and cleft lip or palate.[11][14][15][16]

2.2 Neural Tube and Somite Patterning Shh, secreted from the notochord and floor plate, acts as a critical morphogen that patterns the dorsoventral axis of the neural tube and somites.[10][13] this compound treatment disrupts this process. In the neural tube, the induction of ventral cell types is blocked, while dorsal cell types, normally repressed by Shh, expand into the ventral region.[13] In the somites, Shh is required for the induction of the sclerotome (which gives rise to vertebrae and ribs). This compound-treated embryos show a failure of sclerotome induction, often visualized by the expansion of the dorsal somite marker Pax7 throughout the structure.[10][13]

Quantitative Data Presentation

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data for researchers.

Table 1: In Vitro Efficacy and Binding of this compound

| Assay System | Parameter | Value | Reference |

|---|---|---|---|

| Hh Cell-Based Assay | IC₅₀ | 46 nM | [6] |

| Shh-LIGHT2 Reporter Assay | IC₅₀ | 300 nM | [8] |

| BODIPY-Cyclopamine (Fluorescent Derivative) | IC₅₀ | 150 nM | [8] |

| Mouse Whole-Embryo Culture | Dysmorphogenic Concentration | 2.0 µM | [7][14] |

| Chick Neural Plate Explants | Effective Inhibitory Concentration | 20-100 nM |[13] |

Table 2: Teratogenic Doses and Outcomes in Animal Models

| Animal Model | Administration Route & Dose | Key Outcome(s) | Reference |

|---|---|---|---|

| Mouse | Osmotic pump infusion (160 mg/kg/day) | Dam serum ~2µM; Amniotic fluid ~1.5µM; Cleft lip/palate in 30% of litters. | [14][15][17] |

| Sheep | Oral gavage (V. californicum) | Critical window for cyclopia is gestational day 14. | [18] |

| Chick | In ovo injection (5 µg) | Holoprosencephaly, cyclopia, improper limb/cartilage formation. | [10] |

| Chick | In ovo injection (0.006 - 2.5 µM) | Dose-dependent induction of cyclopia phenotypes. | [19] |

| Hamster | Single maternal dose (Day 7.0) | Premaxillary dysgenesis, ocular hypotelorism, cebocephaly. |[16] |

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of this compound. Researchers should adapt these based on their specific model systems and laboratory conditions.

4.1 Protocol: Hh Pathway Activity Measurement (Gli-Luciferase Reporter Assay) This assay quantifies Hh pathway activity by measuring the expression of a luciferase reporter gene under the control of Gli-responsive elements.

-

Cell Culture: Seed NIH/3T3 or HEK293T cells in a 24- or 96-well plate to achieve 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable lipid-based transfection reagent.[20]

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (dissolved in DMSO) or a vehicle control. Pre-incubate for 2 hours.[20]

-

Pathway Activation: Stimulate the Hh pathway by adding a Smoothened agonist (e.g., SAG) or Shh-conditioned medium to the wells.[20]

-

Incubation: Incubate the cells for an additional 24-48 hours at 37°C.[20]

-

Lysis & Measurement: Wash cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle-treated control to determine the level of inhibition.[20]

4.2 Protocol: In Vivo Chick Embryo Exposure This protocol allows for the direct administration of this compound to a developing avian embryo to study teratogenic effects.[11][21]

-

Incubation: Incubate fertile chicken eggs at 38°C in a humidified incubator to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for early craniofacial development).[21]

-

Windowing: Create a small window in the eggshell using a sterile scalpel or grinding tool, taking care not to puncture the underlying membranes.

-

This compound Administration: Using a microinjection needle, carefully inject a defined volume and concentration of this compound (e.g., 5 µg) directly onto the embryo or into the vitelline membrane.[10]

-

Sealing and Re-incubation: Seal the window with sterile tape and return the egg to the incubator.

-

Analysis: Re-incubate the embryo to the desired endpoint (e.g., day 13).[10] Harvest the embryo and analyze for gross morphological defects, or process for molecular analysis (e.g., in situ hybridization for genes like Ptc or Gli1).[12]

References

- 1. I only have eye for ewe: the discovery of this compound and development of Hedgehog pathway-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. I only have eye for ewe: the discovery of this compound and development of Hedgehog pathway-targeting drugs - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arrested Development: The Effect of this compound on Chick Development [lakeforest.edu]

- 11. JCI - Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes [jci.org]

- 12. JCI - Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes [jci.org]

- 13. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound-induced holoprosencephaly and associated craniofacial malformations in the golden hamster: anatomic and molecular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound-induced synophthalmia in sheep: defining a critical window and toxicokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Pancreas development is promoted by this compound, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Teratogenic Effects of Cyclopamine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopamine is a naturally occurring steroidal alkaloid first isolated from the corn lily (Veratrum californicum). Its discovery was prompted by observations of cyclopia and other severe craniofacial malformations in the offspring of sheep that had ingested the plant during gestation.[1][2] This potent teratogen has since become an invaluable tool in developmental biology and cancer research due to its specific mechanism of action.[1] this compound is a potent and direct inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a crucial cascade that governs embryonic patterning, cell proliferation, and differentiation.[2][3]

By disrupting this pathway, this compound induces a range of dose- and species-dependent developmental abnormalities, collectively known as holoprosencephaly (HPE), which involves the failure of the embryonic forebrain to divide into two distinct hemispheres.[4][5] The resulting phenotypes can range from severe cyclopia to milder defects like facial clefting.[4][6] This guide provides an in-depth technical overview of the teratogenic effects of this compound across various animal models, summarizing quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes.

Core Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway

The teratogenic effects of this compound are a direct consequence of its inhibition of the Sonic Hedgehog (Shh) signaling pathway.[1][5] In the absence of the Shh ligand, the transmembrane receptor Patched (Ptc1) actively represses the activity of a second transmembrane protein, Smoothened (Smo).[5] Upon Shh binding to Ptc1, this repression is lifted, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Shh target genes responsible for developmental patterning.[5]

This compound exerts its inhibitory effect by binding directly to the heptahelical bundle of Smoothened.[2][6] This binding locks Smo in an inactive conformation, preventing the downstream signaling cascade even in the presence of the Shh ligand.[7] This action is highly specific; studies have shown that this compound does not interfere with cholesterol metabolism, distinguishing its mechanism from other teratogens that can cause similar defects through different means.[3][7]

Quantitative Data on Teratogenic Effects

The teratogenic potential of this compound varies significantly depending on the animal model, dose, administration route, and the precise timing of exposure during gestation. The following tables summarize key quantitative findings from various studies.

Table 1: Teratogenic Effects of this compound in Mammalian Models

| Animal Model | Dosage | Route of Administration | Gestational Day of Exposure | Observed Malformations | Incidence (%) | Reference(s) |

| Mouse (C57BL/6J) | 160 mg/kg/day | Osmotic Pump Infusion | E8.25 (for 31 hours) | Cleft lip and palate, blunted snout, open eyelid defects | 30% of litters affected, with ~50% intralitter penetrance | [4][8][9] |

| Mouse (C57BL/6J) | 2.0 µM | In vitro whole-embryo culture | N/A | Reduced frontonasal prominence to midbrain (FNP/MB) ratio | Concentration-dependent reduction | [4][9] |

| Hamster (Golden) | Not specified | Not specified | Day 7 | Cebocephaly, harelip/cleft palate, exencephaly, cranial bled | "Extremely sensitive" | [10] |

| Rat (Sprague-Dawley) | Not specified | Not specified | Days 6 through 9 | Cebocephaly, microphthalmia | Lower incidence than hamsters | [10] |

| Sheep | Not specified | Ingestion of V. californicum | Gestation | Cyclopia, holoprosencephaly | Not specified | [2][5] |

Table 2: Teratogenic Effects of this compound in Non-Mammalian Models

| Animal Model | Dosage / Concentration | Route of Administration | Stage of Exposure | Observed Malformations | Incidence (%) | Reference(s) |

| Chick Embryo | 5 µg | Injection | Stage 9 | Improper forebrain division (potential cyclopia), limb and cartilage defects | Low survival (1 subject) | [11] |

| Chick Embryo | 0.5 - 1.0 mg | In ovo | Stage 10-11 | Heterotopic pancreas development in stomach and duodenum | 30.4% (21 of 69 embryos) | [12] |

| Chick Embryo | 20-100 nM | In vitro neural plate explant culture | N/A | Blocked response to recombinant Shh-N | Dose-dependent | [3] |

| Zebrafish | Not specified | Aqueous exposure | Before gastrulation | Cyclopia, suppression of gli1 expression, abnormal U-shaped somites | Not specified | [13][14] |

Detailed Experimental Protocols

Reproducing the teratogenic effects of this compound requires precise methodologies. The following section details key experimental protocols derived from published studies, primarily focusing on the well-documented mouse model.

Mouse Model Protocol for Inducing Cleft Lip and Palate

This protocol is based on the work of Lipinski et al. to induce craniofacial defects in C57BL/6J mice.[4][9]

1. Animal Preparation and Timed Pregnancies:

-

Use female C57BL/6J mice (12–16 weeks old).[4]

-

Establish timed pregnancies by housing females with males overnight. The morning of the discovery of a vaginal plug is designated as embryonic day 0.5 (E0.5).[15]

2. This compound Formulation:

-

This compound is poorly soluble in aqueous solutions. Prepare the dosing solution by dissolving this compound in a vehicle of 30% (wt/wt) 2-hydroxypropyl-β-cyclodextrin (HPBCD) in saline.[4]

-

For osmotic pump infusion, a typical concentration is 1.5 mg of this compound per 100 µL of vehicle.[4]

3. Administration via Osmotic Pump:

-

On E8.25, anesthetize the pregnant dam.[4]

-

Surgically implant a micro-osmotic pump (e.g., Alzet model 2001D) subcutaneously (sc).[4][15]

-

The pump should be loaded to deliver a continuous infusion of this compound at a rate of 160 mg/kg/day for approximately 31 hours.[4][9] This dosage regimen is designed to achieve a steady-state serum concentration of ~2µM in the dam.[4][8]

4. Embryo Collection and Analysis:

-

On E16.5, euthanize the dam and dissect the uterine horns to collect the embryos.[4]

-

Examine embryos under a dissecting microscope for gross morphological defects, particularly craniofacial anomalies such as cleft lip and palate.[4][9]

-

For molecular analysis, tissues can be harvested to assess the expression of Shh pathway target genes like Ptc and Gli1 via in situ hybridization or qRT-PCR to confirm pathway inhibition.[6]

In Vitro Mouse Whole-Embryo Culture

This method allows for the direct assessment of this compound's effects on embryonic development, independent of maternal metabolism and placental transfer.

1. Embryo Collection:

-

Collect embryos at E8.5 from pregnant C57BL/6J mice.

-

Dissect embryos from the uterus and remove the Reichert's membrane, preserving the visceral yolk sac.

2. Culture Conditions:

-

Culture embryos in rotating bottles containing rat serum supplemented with glucose.

-

Add this compound (dissolved in a suitable vehicle like ethanol) to the culture medium to achieve final desired concentrations (e.g., 1.0, 2.0, 5.0, and 20.0 µM).[15]

3. Assessment:

-

After a set culture period (e.g., 24-48 hours), assess embryonic development.

-

Measure morphological parameters, such as the ratio of the frontonasal prominence width to the midbrain width (FNP/MB ratio), to quantify developmental disruption.[9] A concentration-dependent decrease in this ratio indicates a teratogenic effect.[4]

Conclusion

This compound is a powerful and specific teratogen that induces severe developmental malformations by directly inhibiting the Sonic Hedgehog signaling pathway. Its effects have been characterized in a variety of animal models, with the mouse, chick, and zebrafish being particularly valuable for mechanistic and dose-response studies. The data clearly show that the timing, dose, and route of administration are critical variables that determine the severity and type of malformations produced. The detailed protocols and quantitative summaries provided in this guide serve as a critical resource for researchers aiming to utilize this compound as a tool to investigate developmental processes, screen for anti-teratogenic compounds, or understand the molecular basis of congenital disabilities.

References

- 1. Of embryos and tumors: Cyclopia and the relevance of mechanistic teratology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Teratogenic effects of this compound and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arrested Development: The Effect of this compound on Chick Development [lakeforest.edu]

- 12. Pancreas development is promoted by this compound, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular changes associated with teratogen-induced cyclopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Cyclopamine: A Precision Tool for Interrogating Developmental Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopamine, a naturally occurring steroidal alkaloid, has emerged as an indispensable tool in the field of developmental biology. Its high specificity as an antagonist of the Hedgehog (Hh) signaling pathway allows for the precise dissection of this critical signaling cascade's role in embryonic development and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological effects, and detailed experimental protocols for its application in both in vitro and in vivo model systems. Furthermore, this document presents visual diagrams of the Hedgehog signaling pathway and experimental workflows to facilitate a deeper understanding of its application as a research tool.

Introduction

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate determination, proliferation, and tissue patterning.[1] Dysregulation of this pathway is implicated in a variety of developmental abnormalities and cancers.[1][2] this compound, originally identified as a teratogen in sheep that consumed the corn lily Veratrum californicum, has been pivotal in elucidating the intricacies of Hh signaling.[2][3] Its ability to specifically inhibit this pathway has made it a powerful chemical probe for researchers in developmental biology and oncology.[1][4]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to and antagonizing Smoothened (Smo), a seven-transmembrane protein that is a key component of the Hh signaling cascade.[5][6][7] In the absence of a Hedgehog ligand (such as Sonic hedgehog, Shh), the receptor Patched (Ptch) inhibits Smo activity.[8][9] Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of Hh target genes.[10][11] this compound binds directly to the heptahelical bundle of Smo, locking it in an inactive conformation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands.[5][6]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the use of this compound in various experimental contexts.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | IC50 Value | Reference |

| Hh-responsive mouse cell line | Luciferase Reporter Assay | 46 nM | [11] |

| Human breast cancer (MCF-7) | MTT Viability Assay | Significant reduction at 10 µM and 20 µM | [12] |

| Human breast cancer (MDA-MB-231) | MTT Viability Assay | Significant reduction at 10 µM and 20 µM | [12] |

| Human salivary pleomorphic adenoma | Apoptosis Assay (Flow Cytometry) | Significant increase in apoptosis at 10 µmol/l | [10] |

| Thyroid cancer cell lines | Proliferation Assay | IC50 ranging between 4.64 µM and 11.77 µM | [13] |

| Glioblastoma (U87-MG) | Hh Reporter Assay | Significant inhibition at ≥ 5 µM | [14] |

| Glioblastoma (U87-MG, A172) | Growth Assay | Growth abolished at 10 µM | [14] |

| Renal cell carcinoma (RenCa) | Cell Proliferation Assay | Significant inhibition at 0.5, 1, 5, and 10 µM | [15] |

Table 2: In Vivo Administration and Effects of this compound

| Animal Model | Administration Route | Dosage | Observed Effects | Reference |

| Mouse | Osmotic pump infusion | 160 mg/kg/day | Dam serum concentration of ~2µM; 30% of litters with cleft lip and palate. | [3][16][17][18] |

| Mouse | Oral gavage, IP injection | Varied | Limited by toxicity and rapid clearance. | [3][16] |

| Chick Embryo | In ovo injection | 0.125 - 1.0 mg per embryo | Cyclopia, hypotelorism, microphthalmia. | [19] |

| Chick Embryo | In ovo injection | 5 µg | Improper forebrain, limb, and cartilage formation. | [20] |

| Zebrafish Embryo | Immersion | 20 mg/ml | Bent tails, odd head formation, underdeveloped or anteriorly positioned eyes. | [21] |

| Zebrafish Embryo | Immersion | 60 mg/ml | Disorganized or missing posterior ends, elongated yolks, lack of somites. | [21] |

| Hamster | Dosing on day 7 of gestation | Not specified | Cebocephaly, harelip/cleft palate, exencephaly. | [22] |

| Rat | Dosing on days 6-9 of gestation | Not specified | Cebocephaly and microphthalmia. | [22] |

Experimental Protocols

Preparation and Solubilization of this compound

This compound has poor aqueous solubility.[4] Proper solubilization is critical for experimental success.

Materials:

-

This compound powder

-

Ethanol (B145695) (EtOH), 100%

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

To prepare a stock solution, dissolve this compound in 100% ethanol or DMSO. A common stock concentration is 10 mM.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C.

-